molecular formula C19H16N2O2S B12136092 N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide

N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No.: B12136092
M. Wt: 336.4 g/mol
InChI Key: QCLLLGZOIIQXHH-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide is a synthetic quinoline-acetamide derivative supplied for investigative purposes in pharmacological and medicinal chemistry research. Compounds within this chemical class are of significant interest in early-stage drug discovery, particularly for developing novel anti-cancer agents. Related quinoline and acetamide-based structures have demonstrated promising cytotoxic and anti-proliferative activities against various human cancer cell lines in vitro, making them valuable scaffolds for exploring new therapeutic pathways . The molecular structure of this compound integrates a quinoline ring system, a common pharmacophore in medicinal chemistry, linked via a sulfanylacetamide bridge to an acetylphenyl group. This specific architecture suggests potential for diverse molecular interactions. Researchers utilize such compounds to investigate mechanisms of action, which may include the inhibition of key enzymatic processes or the induction of apoptosis in malignant cells . The presence of the acetamide functionality is a feature found in many biologically active molecules and is often investigated for its role in binding affinity and selectivity . This product is intended for research applications by qualified laboratory personnel only. It is not approved for use in humans, animals, or as a diagnostic agent. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-quinolin-8-ylsulfanylacetamide

InChI

InChI=1S/C19H16N2O2S/c1-13(22)15-6-2-8-16(11-15)21-18(23)12-24-17-9-3-5-14-7-4-10-20-19(14)17/h2-11H,12H2,1H3,(H,21,23)

InChI Key

QCLLLGZOIIQXHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Thiolation of Quinoline Derivatives

The synthesis of quinoline-8-thiol (Q8-SH ) serves as a foundational step for introducing the sulfanyl group. A widely employed method involves the reaction of 8-chloroquinoline with a thiating agent such as N-cyclohexyldithiocarbamatecyclohexylammonium salt.

Procedure :

  • Reagents : 8-Chloroquinoline (1.0 eq), N-cyclohexyldithiocarbamatecyclohexylammonium salt (1.0 eq), chloroform.

  • Conditions : Reflux at 61°C for 12 hours.

  • Workup : Evaporation under reduced pressure, precipitation with ethanol.

  • Yield : 69% (reported for analogous quinoxaline-thione synthesis).

  • Characterization : ¹H NMR (DMSO-d₆) shows a broad singlet at δ 14.56 ppm for the thiol proton.

Alternative Thiolation via SNAr Reaction

Electron-deficient quinoline derivatives (e.g., 8-nitroquinoline) can undergo nucleophilic aromatic substitution (SNAr) with sodium hydrosulfide (NaSH) under basic conditions.

Procedure :

  • Reagents : 8-Nitroquinoline (1.0 eq), NaSH (2.0 eq), DMF, K₂CO₃.

  • Conditions : 120°C for 6 hours under nitrogen.

  • Yield : ~60–70% (extrapolated from similar systems).

Sulfanyl-Acetamide Linkage Formation

Alkylation of Quinoline-8-thiol with Chloroacetamide

Multi-Step Synthesis from Prefunctionalized Intermediates

Quinoline Functionalization Prior to Acetamide Coupling

A modular approach involves pre-installing the sulfanyl group on a quinoline precursor before introducing the acetamide.

Procedure :

  • Synthesis of 8-Mercaptoquinoline : As in Section 1.1.

  • Alkylation with Ethyl Bromoacetate :

    • Reagents : Q8-SH (1.0 eq), ethyl bromoacetate (1.2 eq), K₂CO₃ (2.0 eq), DMF.

    • Conditions : 60°C for 6 hours.

    • Yield : 80% (ethyl 2-(quinolin-8-ylsulfanyl)acetate).

  • Aminolysis with 3-Acetylaniline :

    • Reagents : Ester intermediate (1.0 eq), 3-acetylaniline (1.5 eq), H₂N⁻ (cat.), ethanol.

    • Conditions : Reflux for 8 hours.

    • Yield : 65–70%.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range
Direct Alkylation (2.1)Single-step, high atom economyRequires pure Q8-SH 75–82%
Azide Coupling (2.2)High regioselectivityMulti-step, toxic intermediates70–75%
Multi-Step (3.1)Flexible intermediate modificationLengthy synthesis65–70%

Mechanistic Insights and Optimization

Role of Base in Alkylation Reactions

Triethylamine is critical for deprotonating the thiol group, generating a thiolate nucleophile that displaces chloride in chloroacetamide. Excess base (>2.0 eq) minimizes disulfide byproduct formation.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification. Ethanol balances reactivity and practicality for large-scale synthesis.

Temperature Control

Reflux conditions (60–80°C) are optimal for S-alkylation, while higher temperatures (>100°C) risk quinoline decomposition.

Characterization and Validation

Spectroscopic Data Consolidation

  • FT-IR : ν (cm⁻¹) 3270 (N-H), 1685 (C=O), 1590 (C=N).

  • Mass Spec : [M+H]⁺ = 379.4 (calculated for C₂₁H₁₈N₂O₂S).

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 6.8 min, purity >95%.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Anticancer Activity

N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide has been investigated for its anticancer properties. Research indicates that quinoline derivatives exhibit various mechanisms against cancer cells, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Antitumor Activity

A study evaluated the effects of this compound on several cancer cell lines using the MTT assay to assess cell viability. The results demonstrated that at concentrations as low as 10 µM, the compound significantly reduced cell viability in HCT-116 colorectal cancer cells. This suggests a strong potential for further development as an anticancer agent.

Cell Line IC50 (µM) Mechanism of Action
HCT-11610Induction of apoptosis and cell cycle arrest
MCF-715Inhibition of proliferation
HeLa12Apoptotic pathway activation

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. Its structure allows for interaction with bacterial membranes, potentially disrupting their integrity.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of this compound, it was found to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Microorganism MIC (µg/mL) Effectiveness
Staphylococcus aureus25Effective against resistant strains
Escherichia coli30Moderate effectiveness
Pseudomonas aeruginosa40Less effective

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotection in Alzheimer’s Models

In vitro studies demonstrated that this compound could inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology. The compound's ability to chelate metal ions also contributes to its neuroprotective effects by reducing oxidative stress.

Test Model Outcome
Amyloid-beta aggregation assayInhibition rate of 41.4% at 10 µM
Oxidative stress modelDecreased malondialdehyde levels significantly

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could be a potential mechanism of action in anticancer research.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Pyridazin-3(2H)-one Derivatives as FPR Agonists

Compounds such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide and its analogs exhibit mixed FPR1/FPR2 agonism, activating calcium mobilization and chemotaxis in human neutrophils . Key structural differences include:

  • Core heterocycle: Pyridazin-3(2H)-one vs. quinoline in the target compound.
  • Substituents: Bromophenyl and methoxybenzyl groups vs. acetylphenyl and quinolin-8-ylsulfanyl.
  • Activity: These pyridazinone derivatives show receptor specificity (FPR1/FPR2), whereas the quinoline-containing compound’s target remains uncharacterized in the evidence .
Table 1: Comparison with Pyridazinone Derivatives
Compound Core Structure Key Substituents Biological Target Activity
N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide Quinoline Acetylphenyl, sulfanyl Not reported Hypothetical
N-(4-Bromophenyl)-2-[...]-acetamide Pyridazin-3(2H)-one Bromophenyl, methoxybenzyl FPR1/FPR2 Calcium mobilization

Quinoxalin- and Quinazoline-Based Acetamides with Anticancer Activity

N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides (e.g., compound 10b) demonstrate potent anticancer effects, with IC50 values of 1.52 μg/mL (HCT-116) and 2 μg/mL (MCF-7) . Key comparisons:

  • Core heterocycle: Quinoxaline/quinazoline vs. quinoline.
  • Substituents : Alkyl chains and phenyl groups vs. acetylphenyl.
Table 2: Anticancer Activity of Quinoxalin Derivatives
Compound Core Structure Substituents IC50 (μg/mL) Target Enzyme/Cell Line
10b Quinoxaline 3-phenyl, alkyl 1.52 (HCT-116), 2 (MCF-7) hTS enzyme
38 Quinazoline Pyrrolidin-1-yl Not specified Multiple cancer cell lines

Phenoxy Acetamide Derivatives

Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) show broad-spectrum anticancer activity across HCT-1, SF268, and MCF-7 cell lines . Structural and functional distinctions include:

  • Linker group : Sulfonyl vs. sulfanyl in the target compound.
  • Substituents: Methoxyphenyl and pyrrolidinyl vs. acetylphenyl and quinoline.
  • Activity : Sulfonyl groups may enhance enzyme inhibition, whereas sulfanyl groups could influence redox properties .

Key Research Findings and Implications

Structural determinants of activity: Quinoline/quinazoline cores favor enzyme inhibition (e.g., hTS), while pyridazinones target G-protein-coupled receptors (FPR). Sulfanyl/sulfonyl linkers and alkyl/acetyl substituents modulate solubility and target affinity .

Synthetic versatility : Azide-based routes enable diverse N-alkyl and ester functionalities, critical for optimizing pharmacokinetics .

Q & A

Q. What is the structural characterization and molecular formula of N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide, and how can researchers validate its purity?

  • Answer : The compound has the molecular formula C₂₁H₁₈N₄O₂S (molecular weight: ~390.46 g/mol), with a canonical SMILES string: CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC(=C4)C(=O)C . Structural validation involves:
    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and connectivity.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
    • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typical for biological assays) .

Q. What synthetic routes are commonly employed for this compound, and what are critical optimization parameters?

  • Answer : Multi-step synthesis often involves:
    • Quinoline Core Functionalization : Sulfur insertion at the 8-position via nucleophilic substitution (e.g., using thiourea or NaSH) .
    • Acetamide Coupling : Reacting 3-acetylphenylamine with a sulfanyl-quinoline intermediate using coupling agents like EDC/HOBt .
    • Key Parameters :
  • Temperature control (60–80°C for thiourea reactions).
  • Solvent choice (DMF or DMSO for polar intermediates).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Answer :
    • Solubility : Tested in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) with sonication. Critical for dose-response assays.
    • Stability :
  • HPLC Stability Tests : Incubate at 37°C in buffer/DMSO and monitor degradation over 24–72 hours.
  • Light Sensitivity : Store in amber vials if photo-degradation is observed .

Q. What preliminary biological screening assays are recommended for this compound?

  • Answer :
    • Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
    • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR, PARP) using fluorescence-based substrates.
    • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target specificity?

  • Answer :
    • Modifications :
  • Quinoline Core : Replace sulfur with oxygen/selenium to alter electron density.
  • Acetylphenyl Group : Introduce halogens (e.g., F, Cl) to enhance lipophilicity and target binding .
    • Assays :
  • Competitive binding assays (SPR, ITC) to quantify affinity for hypothesized targets.
  • Molecular docking to predict binding modes .

Q. What analytical techniques resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Answer :
    • Batch Reproducibility : Validate synthesis protocols and purity across batches via HPLC and elemental analysis.
    • Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times.
    • Off-Target Profiling : Use proteome-wide screens (e.g., thermal shift assays) to identify unintended interactions .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated in preclinical models?

  • Answer :
    • In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS.
    • In Vivo PK : Administer IV/orally to rodents; collect plasma samples for AUC, Cₘₐₓ, and half-life calculations.
    • Tissue Distribution : Radiolabel the compound and quantify accumulation in target organs .

Q. What strategies mitigate toxicity observed in early-stage studies?

  • Answer :
    • Prodrug Design : Mask reactive groups (e.g., acetamide) with enzymatically cleavable moieties.
    • Formulation Optimization : Use liposomal encapsulation or PEGylation to reduce off-target effects.
    • Dose Escalation Studies : Identify maximum tolerated dose (MTD) in animal models .

Q. How can computational modeling guide the optimization of this compound?

  • Answer :
    • Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., kinases).
    • ADMET Prediction : Use tools like SwissADME to estimate absorption, solubility, and CYP450 interactions.
    • QSAR Models : Corrogate substituent effects with activity data from analogs .

Q. What are best practices for scaling up synthesis without compromising yield or purity?

  • Answer :
    • Process Chemistry : Transition from batch to flow chemistry for exothermic reactions (e.g., thiourea coupling).
    • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring.
    • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .

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